Uralsaponin F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

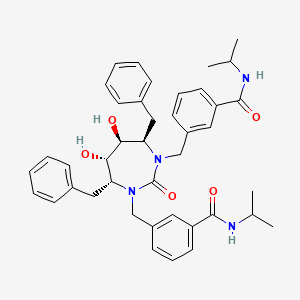

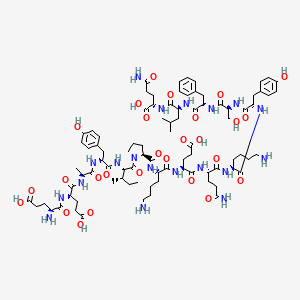

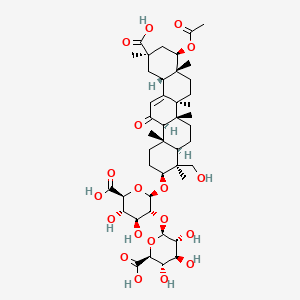

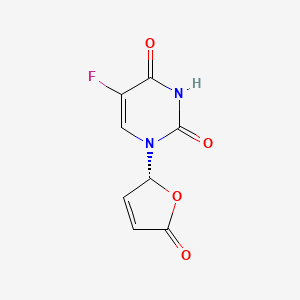

Uralsaponin F, also known as 22β-acetoxyl licorice saponin G2, is a naturally occurring saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This compound is part of a larger family of triterpenoid saponins, which are known for their diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Uralsaponin F typically involves the extraction and purification from the roots of Glycyrrhiza uralensis. The process begins with the drying and grinding of the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale preparative HPLC are employed to enhance yield and purity. The use of environmentally friendly solvents and optimization of extraction parameters are crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: Uralsaponin F undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can target the carbonyl groups within the compound, leading to the formation of alcohol derivatives.

Substitution: Substitution reactions, particularly at the acetoxy group, can yield different derivatives with potentially unique properties.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various ester or ether derivatives.

Applications De Recherche Scientifique

Uralsaponin F has garnered significant interest in scientific research due to its diverse applications:

Chemistry: Used as a starting material for the synthesis of novel saponin derivatives with potential pharmaceutical applications.

Biology: Studied for its role in modulating cellular processes, including apoptosis and cell proliferation.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties. It has shown potential in the treatment of liver diseases and certain types of cancer.

Industry: Utilized in the formulation of natural health products and cosmetics due to its surfactant properties and skin benefits.

Mécanisme D'action

Uralsaponin F exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.

Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Hepatoprotective Effect: Enhances antioxidant defenses and reduces oxidative stress in liver cells, protecting against liver damage.

Comparaison Avec Des Composés Similaires

Uralsaponin F is compared with other saponins such as glycyrrhizin, glycyrrhetinic acid, and other licorice-derived saponins:

Glycyrrhizin: Known for its anti-inflammatory and antiviral properties, but differs in its sugar moiety and overall structure.

Glycyrrhetinic Acid: A metabolite of glycyrrhizin with potent anti-inflammatory effects, but lacks the acetoxy group present in this compound.

Other Licorice Saponins: Share similar triterpenoid backbones but differ in their glycosidic linkages and functional groups, leading to variations in biological activity.

This compound stands out due to its unique acetoxy group and specific glycosidic linkages, which contribute to its distinct biological properties and potential therapeutic applications.

Propriétés

Numéro CAS |

1208004-79-8 |

|---|---|

Formule moléculaire |

C44H64O19 |

Poids moléculaire |

897.0 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C44H64O19/c1-18(46)59-24-16-39(2,38(57)58)15-20-19-14-21(47)33-41(4)10-9-23(42(5,17-45)22(41)8-11-44(33,7)43(19,6)13-12-40(20,24)3)60-37-32(28(51)27(50)31(62-37)35(55)56)63-36-29(52)25(48)26(49)30(61-36)34(53)54/h14,20,22-33,36-37,45,48-52H,8-13,15-17H2,1-7H3,(H,53,54)(H,55,56)(H,57,58)/t20-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,39+,40+,41-,42+,43+,44+/m0/s1 |

Clé InChI |

OIHAASBKFLBOND-OUMVFDBLSA-N |

SMILES isomérique |

CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |

SMILES canonique |

CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)